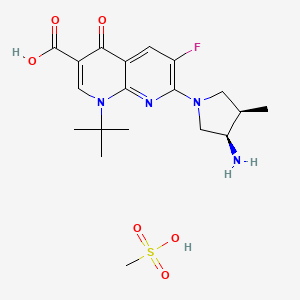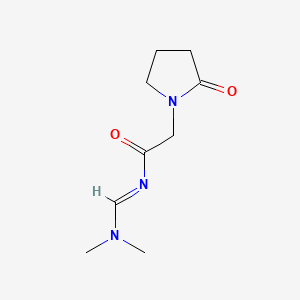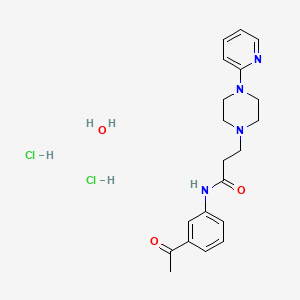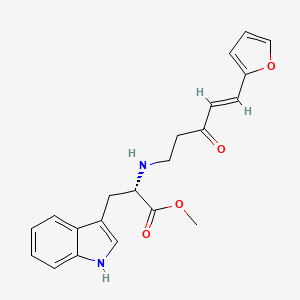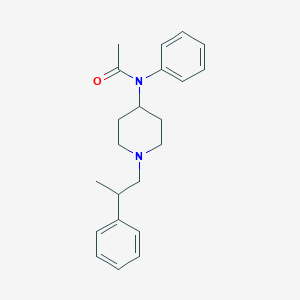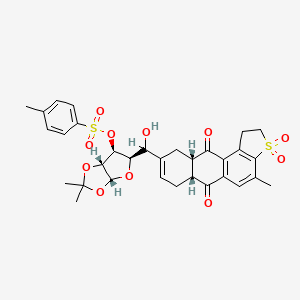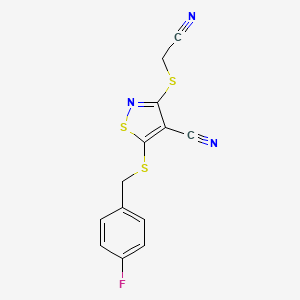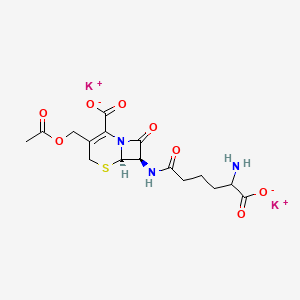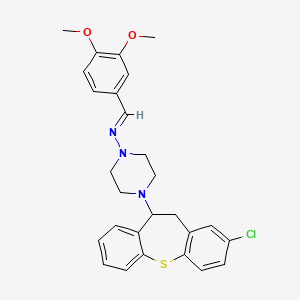
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo(c)thiophene-1(3H),4'-piperidin)-1'-yl)-1-butaneone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone is a complex organic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Spirocyclization: The spiro linkage is formed by reacting the benzo[c]thiophene core with a suitable piperidine derivative under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl and 3-methylphenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its spiro structure could be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butanone
- 1-(4-Chlorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
- 1-(4-Bromophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it particularly interesting for applications where these properties are advantageous.
Propriétés
Numéro CAS |
88314-01-6 |
|---|---|
Formule moléculaire |
C29H30FNOS |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[1-(3-methylphenyl)spiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]butan-1-one |
InChI |
InChI=1S/C29H30FNOS/c1-21-6-4-7-23(20-21)28-25-8-2-3-9-26(25)29(33-28)15-18-31(19-16-29)17-5-10-27(32)22-11-13-24(30)14-12-22/h2-4,6-9,11-14,20,28H,5,10,15-19H2,1H3 |
Clé InChI |
VTNYQPMHIDVCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C4(S2)CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


